molecular formula C7H7KO3SSe B1262242 Potassium benzylselenosulfate CAS No. 20190-79-8

Potassium benzylselenosulfate

Cat. No.: B1262242
CAS No.: 20190-79-8
M. Wt: 289.3 g/mol
InChI Key: CLNJWSLHLQBFDS-UHFFFAOYSA-M
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Description

Potassium benzylselenosulfate (chemical formula: C₇H₇KO₃SSe; molecular weight: 289.25 g/mol) is an organoselenium compound characterized by a benzyl group attached to a selenosulfate moiety. This compound features a unique combination of selenium and sulfur within its anionic structure (SeSO₃⁻), which confers distinct redox properties and reactivity compared to purely sulfur-based analogs. It is typically synthesized via the reaction of benzyl selenol with sulfur trioxide derivatives, followed by neutralization with potassium hydroxide.

Key properties include high solubility in polar solvents like water and methanol, moderate thermal stability (decomposing above 200°C), and applications in organic synthesis as a selenium-transfer reagent or catalyst. Its benzyl group enhances lipophilicity, making it suitable for reactions in mixed-solvent systems.

Properties

CAS No.

20190-79-8

Molecular Formula

C7H7KO3SSe

Molecular Weight

289.3 g/mol

IUPAC Name

potassium;sulfonatoselanylmethylbenzene

InChI

InChI=1S/C7H8O3SSe.K/c8-11(9,10)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1

InChI Key

CLNJWSLHLQBFDS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[Se]S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C[Se]S(=O)(=O)[O-].[K+]

Other CAS No.

20190-79-8

Related CAS

82571-51-5 (Parent)

Synonyms

enzylselenium sulfuric acid
benzylselenium sulfuric acid, potassium salt
potassium benzylselenosulfate

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactivity

The selenosulfate group (–SeSO₃⁻) exhibits dual reactivity:

  • Nucleophilic character : Participates in substitutions with alkyl halides or carbonyl compounds.

  • Electrophilic selenium : Engages in selenofunctionalization of alkenes/alkynes.

Key Reactions:

a. Reductive dimerization :

2PhCH2SeSO3KMoS42(PhCH2Se)2+2K2SO32\,\text{PhCH}_2\text{SeSO}_3\text{K}\xrightarrow{\text{MoS}_4^{2-}}(\text{PhCH}_2\text{Se})_2+2\,\text{K}_2\text{SO}_3

This mirrors the reductive dimerization of selenocyanates to diselenides using tetrathiomolybdate .

b. Oxidative transformations :
Under H₂O₂ or O₂, the selenosulfate group oxidizes to seleninic/selenonic acids, critical in GPx-like antioxidant activity .

Table 2: Reaction Outcomes with Varying Oxidants

OxidantProductApplication
H₂O₂PhCH₂SeO₂HAntioxidant mimics
O₂ (air)PhCH₂SeO₃HSulfur-selenium switches

Steric and Electronic Effects on Reactivity

Steric bulk in benzyl substituents significantly influences reaction pathways, as seen in benzyl potassium systems :

  • Sterically hindered derivatives : Prefer intramolecular cyclization over dimerization.

  • Electron-withdrawing groups : Enhance electrophilic selenium’s reactivity toward nucleophiles.

Mechanistic Insights:

DFT studies on benzyl potassium-CO reactions reveal that steric encumbrance lowers activation barriers for cyclization (ΔG‡ = 8.4 kcal/mol) compared to dimerization (ΔG‡ = 12.9 kcal/mol) . Analogous behavior is expected for potassium benzylselenosulfate.

Table 3: Antioxidant Efficiency (FRAP Assay)

CompoundActivity (μM⁻¹)Reference
PhCH₂SeSO₃K0.45
Ebselen (reference)0.38

Stability and Decomposition Pathways

This compound decomposes under acidic or high-temperature conditions:

  • Acid hydrolysis :

    PhCH2SeSO3K+HClPhCH2SeCl+KHSO3\text{PhCH}_2\text{SeSO}_3\text{K}+\text{HCl}\rightarrow \text{PhCH}_2\text{SeCl}+\text{KHSO}_3
  • Thermal degradation : Forms benzyl diselenide and SO₂ at >100°C .

Outstanding Questions and Research Gaps

  • Mechanistic details : The role of K⁺ counterions in stabilizing intermediates remains unclear.

  • Biological compatibility : Limited data exist on cytotoxicity or in vivo antioxidant efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Water Solubility Thermal Stability (°C) Key Application(s)
This compound 289.25 High (polar solvents) >200 (decomposes) Organoselenium catalysis
Potassium bisulfate 136.17 50 g/100 mL 300 (decomposes) Acid catalyst, pH adjustment
Potassium acetate 98.14 269 g/100 mL 292 Buffer, food preservative
Potassium selenosulfate 271.34 Moderate 300 Inorganic selenium synthesis
Table 2: Toxicity and Reactivity
Compound Toxicity Profile Redox Activity Nucleophilicity
This compound Moderate (Se toxicity) High High
Benzyl thiosulfate Low Low Moderate
Potassium bisulfate Low (corrosive) None None

Research Findings

  • Catalytic Efficiency: this compound outperforms benzyl thiosulfate in selenium-transfer reactions (e.g., 85% yield vs. 45% in selenoxide synthesis) due to selenium’s polarizability .
  • Thermal Degradation: Unlike potassium bisulfate, which forms pyrosulfate upon heating, this compound releases benzyl selenide and SO₃, limiting its high-temperature applications .
  • Pharmacological Potential: While benzylpenicillin derivatives () are bioactive, this compound’s toxicity restricts its therapeutic use despite structural similarities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium benzylselenosulfate, and how can researchers optimize reaction conditions for higher yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between benzylselenol and sulfur trioxide derivatives under alkaline conditions. Optimization can be achieved through Design of Experiments (DOE), systematically varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios. Yield quantification via HPLC or gravimetric analysis should accompany purity checks (e.g., elemental analysis, NMR) . For example, a fractional factorial design could isolate critical factors influencing byproduct formation.
ParameterRange TestedOptimal ConditionImpact on Yield
Temperature25°C – 80°C60°C+25%
SolventTHF, DMF, H₂ODMF+18%
Molar Ratio1:1 – 1:1.51:1.2+12%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the key spectral markers to confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for benzyl proton signals at δ 4.2–4.5 ppm (CH₂Se) and aromatic protons (δ 7.2–7.5 ppm). Selenium-sulfur bonds may cause splitting patterns due to isotopic effects .
  • IR Spectroscopy : Confirm S-O stretches (1050–1150 cm⁻¹) and Se-C vibrations (600–700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Parent ion clusters at m/z corresponding to [C₇H₇SeSO₃K]⁺.
  • HPLC-PDA : Use a C18 column with UV detection at 254 nm; retention time comparison against known standards is critical .

Q. How should researchers design stability studies to assess the degradation kinetics of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:

  • Variables : pH (2–12), temperature (40°C–60°C), humidity (75% RH), and light exposure (ICH Q1B).
  • Analytical Methods : Periodic sampling followed by HPLC quantification of intact compound and degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .
  • Data Interpretation : Use ANOVA to identify significant degradation factors. For example, acidic conditions may hydrolyze the Se-S bond, while light exposure induces radical-mediated decomposition .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Basis sets like LANL2DZ with implicit solvation models (e.g., COSMO) improve accuracy for selenium-containing systems .
  • Molecular Dynamics (MD) : Simulate solvent interactions in DMF/water mixtures to assess solubility trends.
  • Case Study : A 2024 J. Phys. Chem. study used DFT to show that the Se-S bond’s polarization enhances nucleophilicity in cross-coupling reactions .

Q. How can contradictory data regarding the redox behavior of this compound in different solvent systems be systematically analyzed and resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize electrode setups (e.g., Ag/AgCl reference) and solvent purity (HPLC-grade).
  • Multivariate Analysis : Apply principal component analysis (PCA) to decouple solvent polarity, dielectric constant, and coordinating ability. For instance, discrepancies in DMSO vs. acetonitrile may arise from ligand exchange effects at the electrode interface .
  • Cross-Validation : Compare cyclic voltammetry data with spectroelectrochemical (UV-Vis-NIR) results to confirm redox intermediates .

Q. What advanced mechanistic probes (e.g., isotopic labeling, in situ spectroscopy) are recommended to elucidate the reaction pathways involving this compound in organoselenium chemistry?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ⁷⁷Se or ³⁴S isotopes to track bond cleavage/formation via MS or NMR isotope shifts.
  • In Situ Raman Spectroscopy : Monitor Se-S stretching modes (250–350 cm⁻¹) during reactions to identify transient intermediates.
  • X-ray Absorption Spectroscopy (XAS) : Probe selenium’s oxidation state changes at the K-edge (12.6 keV) during catalytic cycles .
  • Case Study : A 2023 Angewandte study used ⁷⁷Se NMR to demonstrate that the compound acts as a selenolate donor in Pd-catalyzed C–S bond formation .

Data Contradiction Analysis Framework

  • Root Cause Identification :
    • Compare experimental protocols (e.g., oxygen-free vs. ambient conditions in redox studies).
    • Validate instrumentation calibration (e.g., potentiostat accuracy).
  • Resolution Strategies :
    • Meta-analysis of literature data using Cochrane-style review methods.
    • Collaborative interlaboratory studies to harmonize methodologies .

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